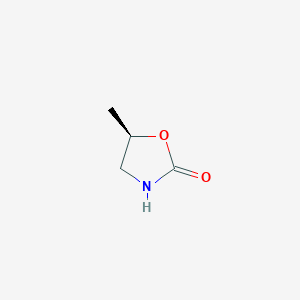

![molecular formula C17H16FN5O3S B2521212 N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223956-93-1](/img/structure/B2521212.png)

N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

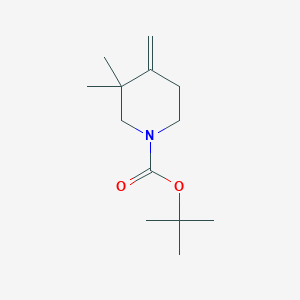

The molecule , N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, is a complex organic compound that appears to be related to various research efforts in the development of antiviral and anticancer agents. While the exact molecule is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of the desired acetamide derivatives. For instance, the synthesis of a novel antiviral molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, was achieved and characterized by spectroscopic methods . Another related compound, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], was prepared via direct fluorination of its sodium salt precursor . These methods suggest that the synthesis of N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide would likely involve similar strategies, such as direct fluorination or multi-step reactions involving key intermediates.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been analyzed using quantum chemical methods, such as density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between aromatic rings, such as the phenyl and pyrimidine rings, which could be a feature in the molecular structure of the target molecule as well. Natural bond orbital (NBO) analysis has been used to investigate hydrogen-bonded interactions, which are crucial for the stability of these molecules .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their ability to undergo specific reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to fluorinate various substrates under mild conditions . This suggests that the target molecule may also participate in electrophilic substitution reactions due to the presence of the fluorine atom, which is known for its electronegativity and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods such as FT-IR and FT-Raman, which provide insights into vibrational modes and intermolecular interactions . Drug likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted based on Lipinski's rule and computational calculations . These analyses are essential for understanding the potential of such molecules as therapeutic agents. The anticancer activity of certain acetamide derivatives has also been evaluated in vitro, with some compounds showing appreciable growth inhibition against various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Polymorphism and Structural Analysis

Polymorphism of Linezolid : Linezolid, a closely related compound, exhibits polymorphism, which has been extensively studied using single-crystal, powder diffraction, and NMR techniques. These studies provide insights into the structural characteristics and polymorphic transformations of such compounds, which are crucial for their development and application in medicinal chemistry (Maccaroni et al., 2008).

Radiosynthesis and Imaging Applications

Radiosynthesis of [18F]PBR111 : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the queried chemical, have been developed as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been labeled with fluorine-18, facilitating their use in vivo imaging with positron emission tomography (PET) (Dollé et al., 2008).

Anticancer and Kinase Inhibitory Activities

Src Kinase Inhibitory and Anticancer Activities : N-Benzyl substituted acetamide derivatives, including compounds with morpholino and thiazolyl groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies highlight the potential of such compounds in cancer therapy (Fallah-Tafti et al., 2011).

Metabolic Stability and Drug Development

Metabolic Stability Investigations : Research has focused on improving the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By exploring various heterocycles, including benzothiazole analogs, these studies aim to enhance the pharmacological profiles of compounds for therapeutic applications (Stec et al., 2011).

Antimicrobial and Antibacterial Properties

Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds have been synthesized and shown to exhibit promising antimicrobial activity. This research adds to the understanding of how structural modifications can impact the antimicrobial efficacy of such compounds (Sathe et al., 2011).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXSJBHHVHGPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)